4-Iodo-2-isopropyl-1h-imidazole
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Overview
Description
5-Iodo-2-isopropyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
4-Iodo-2-isopropyl-1h-imidazole, also known as 5-iodo-2-isopropyl-1H-imidazole or 5-iodo-2-propan-2-yl-1H-imidazole, is a small organic molecule Imidazole derivatives are known to interact with a wide range of targets, including enzymes, receptors, and proteins, due to their broad range of chemical and biological properties .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or altering protein structure .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that imidazole derivatives can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isopropyl-1h-imidazole typically involves the iodination of 2-isopropyl-1H-imidazole. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of an oxidizing agent like hydrogen peroxide or nitric acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Types of Reactions:
Oxidation: 5-Iodo-2-isopropyl-1H-imidazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the iodine substituent to other functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
5-Iodo-2-isopropyl-1H-imidazole has several applications in scientific research:
Comparison with Similar Compounds
2-Isopropyl-1H-imidazole: Lacks the iodine substituent, resulting in different reactivity and biological activity.
5-Bromo-2-isopropyl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and applications.
Uniqueness: 5-Iodo-2-isopropyl-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. The iodine substituent can enhance the compound’s ability to participate in halogen bonding, influencing its interactions with biological targets .
Properties
IUPAC Name |
5-iodo-2-propan-2-yl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECHBBMVXWYRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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